3-Octyl-1,2,4-trioxolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20525-37-5 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-octyl-1,2,4-trioxolane |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-10-11-9-12-13-10/h10H,2-9H2,1H3 |
InChI Key |
ZBRUHXGMUZLRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1OCOO1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Ozonolysis-Based Synthesis of 3-Octyl-1,2,4-Trioxolane
Ozonolysis, the cleavage of an alkene's carbon-carbon double bond by ozone, is the foundational method for synthesizing 1,2,4-trioxolanes. organic-chemistry.orgbyjus.com The process involves the formation of an initial unstable intermediate, which then rearranges to the more stable ozonide structure. libretexts.org
Classical Ozonolysis Approaches
The classical approach to synthesizing this compound involves the ozonolysis of undec-1-ene. This reaction proceeds through the Criegee mechanism, which involves a series of steps. organic-chemistry.org Initially, ozone adds to the double bond of the alkene in a 1,3-dipolar cycloaddition to form a highly unstable primary ozonide, also known as a molozonide or 1,2,3-trioxolane. organic-chemistry.orgorganicchemistrytutor.comnumberanalytics.com This intermediate rapidly decomposes into a carbonyl compound (in this case, nonanal) and a carbonyl oxide. organic-chemistry.orgorganicchemistrytutor.com These two fragments then recombine in a second 1,3-dipolar cycloaddition to form the more stable secondary ozonide, the 1,2,4-trioxolane (B1211807) ring. organic-chemistry.orgorganicchemistrytutor.com The formation of this compound specifically results from the recombination of nonanal (B32974) and the simplest carbonyl oxide, formaldehyde (B43269) oxide.
The reaction is typically carried out by bubbling ozone through a solution of the alkene in a non-participating solvent, such as dichloromethane (B109758) or methanol (B129727), at low temperatures, often around -78°C, to control the reaction and prevent side reactions. byjus.comlibretexts.org The completion of the reaction can be indicated by the appearance of a blue color from unreacted ozone. byjus.com
Table 1: Key Intermediates in the Classical Ozonolysis of Undec-1-ene
| Intermediate | Structure | Role in Reaction |
| Primary Ozonide (Molozonide) | 1,2,3-trioxolane | Unstable initial adduct of ozone and alkene. organic-chemistry.orgorganicchemistrytutor.com |
| Carbonyl Compound | Nonanal | Product of primary ozonide decomposition. |
| Carbonyl Oxide | Formaldehyde Oxide | Highly reactive 1,3-dipolar species. organic-chemistry.org |
| Secondary Ozonide | This compound | Final, more stable product. organic-chemistry.org |
Reductive Ozonolysis Considerations and Product Distribution
Following the formation of the ozonide, a workup step is necessary to obtain the final products. organicchemistrytutor.com A reductive workup is employed to convert the ozonide into aldehydes or ketones while preserving any existing carbon-hydrogen bonds. organicchemistrytutor.commasterorganicchemistry.com Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS) or zinc metal with acid. organicchemistrytutor.commasterorganicchemistry.com
In the context of synthesizing this compound from undec-1-ene, a reductive workup would cleave the ozonide to yield nonanal and formaldehyde. However, the goal is often the isolation of the 1,2,4-trioxolane itself. In such cases, the reaction is stopped after the formation of the secondary ozonide, and the ozonide is isolated directly, though this can be hazardous due to the potential for explosive side products like tetroxanes. organic-chemistry.org
When ozonolysis is performed on unsymmetrical alkenes like undec-1-ene, the decomposition of the primary ozonide can lead to two different carbonyl compounds and two different carbonyl oxides. Their subsequent recombination can result in a mixture of different secondary ozonides. organic-chemistry.org For undec-1-ene, the primary ozonide can cleave in two ways, but due to the substitution pattern, the major pathway leads to nonanal and formaldehyde oxide, which then form this compound. The product distribution can be influenced by the stability of the carbonyl oxide intermediates. msu.edu
Substrate Specificity and Reaction Condition Optimization
The successful synthesis of a specific 1,2,4-trioxolane like this compound is highly dependent on the structure of the starting alkene and the reaction conditions. google.com The choice of solvent can significantly impact the reaction rate and product distribution. organic-chemistry.org Non-interactive solvents like dichloromethane are often preferred to avoid trapping of the carbonyl oxide intermediate. organic-chemistry.org
Temperature is a critical parameter that must be carefully controlled. Low temperatures, typically -78°C, are used to stabilize the intermediates and prevent unwanted side reactions. libretexts.org The concentration of reactants also plays a role in optimizing the yield of the desired ozonide. researchgate.net The structure of the alkene substrate is paramount; terminal alkenes like undec-1-ene are required to produce a 3-substituted-1,2,4-trioxolane where one of the carbons in the trioxolane ring is unsubstituted.
Advanced Synthetic Strategies for 1,2,4-Trioxolanes
Beyond classical ozonolysis, more advanced and selective methods have been developed for the synthesis of 1,2,4-trioxolanes, offering better control over product formation and stereochemistry. organic-chemistry.org
Griesbaum Co-Ozonolysis and Diastereoselectivity
The Griesbaum co-ozonolysis is a powerful method for the synthesis of unsymmetrically substituted and tetrasubstituted 1,2,4-trioxolanes. wikipedia.orgorganic-chemistry.org This reaction involves the ozonolysis of an O-alkyl oxime in the presence of a separate carbonyl compound. organic-chemistry.org The oxime is converted into a carbonyl oxide, which then undergoes a [3+2] cycloaddition with the added carbonyl compound to form the desired 1,2,4-trioxolane. wikipedia.orgresearchgate.net
This method offers significant advantages over classical ozonolysis, as it avoids the formation of a statistical mixture of ozonides when dealing with unsymmetrical systems. organic-chemistry.org Furthermore, the Griesbaum co-ozonolysis can exhibit high diastereoselectivity, particularly when using cyclic ketones as the carbonyl component. organic-chemistry.orgacs.org The stereochemical outcome is often governed by the preferred axial attack of the carbonyl oxide on the cyclohexanone (B45756) dipolarophile. organic-chemistry.orgacs.org This level of control is crucial for the synthesis of complex molecules with specific stereochemistry. nih.govacs.org Studies have shown that this method can be applied to a range of substrates, including those derived from natural products. nih.govresearchgate.netresearchgate.net Optimized low-temperature conditions have been shown to improve yields, substrate scope, and diastereoselectivity. escholarship.orgnih.gov
Table 2: Comparison of Ozonolysis Methods
| Feature | Classical Ozonolysis | Griesbaum Co-ozonolysis |
| Reactants | Alkene + Ozone | O-alkyl oxime + Carbonyl compound + Ozone |
| Selectivity | Can produce mixtures of ozonides with unsymmetrical alkenes. organic-chemistry.org | Allows for the synthesis of specific, unsymmetrical ozonides. organic-chemistry.org |
| Stereocontrol | Generally low. | Can be highly diastereoselective. organic-chemistry.org |
| Substrate Scope | Broad for alkenes. | Flexible, requires synthesis of oxime ethers. acs.org |
Metal-Catalyzed Syntheses (e.g., SnCl4-Catalyzed Formation of Bridged Ozonides)
Recent advancements have led to the development of metal-catalyzed methods for the synthesis of 1,2,4-trioxolanes that bypass the use of ozone altogether. One notable example is the tin(IV) chloride (SnCl4)-catalyzed synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones and hydrogen peroxide. mdpi.comdntb.gov.uanih.gov This method has been shown to be an efficient way to produce a variety of bridged ozonides in good yields. mdpi.comresearchgate.netnih.gov
The SnCl4 catalyst plays a crucial role in promoting the peroxidation of the diketone. mdpi.comnih.gov The reaction conditions, including the choice of solvent, can influence the ratio of stereoisomeric ozonides produced. mdpi.comdntb.gov.ua This catalytic approach expands the toolkit for peroxide chemistry and provides a valuable alternative to traditional ozonolysis methods, particularly for the synthesis of structurally complex ozonides. mdpi.comnih.gov
Enantioselective Synthesis Techniques
While direct catalytic enantioselective synthesis for this compound is not extensively documented, stereocontrolled methods provide the foundation for producing specific stereoisomers. These methods are critical for isolating enantiomerically pure compounds, which often exhibit distinct biological activities. nih.gov
A key strategy in achieving stereocontrol is the Griesbaum co-ozonolysis reaction. nih.govresearchgate.net This diastereoselective method involves the ozonolysis of a mixture of two different carbonyl compounds, allowing for the controlled formation of 1,2,4-trioxolanes. nih.govnih.govacs.org Research has demonstrated that this reaction can produce primarily products with a trans relationship between substituents on the trioxolane ring and the peroxide bridge. nih.govresearchgate.netnih.govacs.org Such stereocontrolled approaches are integral to synthesizing complex molecules and are a cornerstone for developing truly enantioselective processes. nih.govacs.orgacs.org For instance, the first catalytic enantioselective synthesis of the related 1,2,4-trioxane (B1259687) class of compounds was achieved through a desymmetrization of p-peroxyquinols, suggesting that catalytic cascade reactions are a promising avenue for future enantioselective trioxolane synthesis. nih.gov
| Technique | Description | Key Outcome |
|---|---|---|
| Griesbaum Co-ozonolysis | A diastereoselective ozonolysis reaction involving two different carbonyl precursors. nih.govnih.govacs.org | Primarily affords products with a trans relationship between the 3″ substituent and the peroxide bridge. nih.govresearchgate.netacs.org |
| Catalytic Desymmetrization | A Brønsted acid-catalyzed acetalization/oxa-Michael cascade used for related 1,2,4-trioxanes. nih.gov | Achieves high yields and enantioselectivities for various aldehydes, proceeding through a dynamic kinetic resolution. nih.gov |
Mechanistic Investigations of 1,2,4-Trioxolane Formation
The formation of the 1,2,4-trioxolane ring is a multi-step process, famously elucidated by the Criegee mechanism. wikipedia.orgmsu.eduorganic-chemistry.orgstackexchange.com This mechanism describes the reaction of an alkene with ozone, which proceeds through several highly reactive intermediates. stackexchange.comnumberanalytics.com
Formation of Primary Ozonides (1,2,3-Trioxolanes)
The initial step in the ozonolysis of an alkene is a 1,3-dipolar cycloaddition between ozone and the carbon-carbon double bond. wikipedia.orgmsu.edunumberanalytics.com This reaction leads to the formation of a five-membered ring intermediate known as a molozonide, or primary ozonide, which has a 1,2,3-trioxolane structure. numberanalytics.comiitk.ac.inunl.edumahidaacademy.orglibretexts.org
Primary ozonides are exceedingly unstable and have been described as explosive. msu.edulibretexts.org Due to their transient nature, they rapidly decompose at temperatures above -100°C and are typically not isolated. msu.eduunl.edu Their existence is supported by spectroscopic evidence obtained at very low temperatures and theoretical calculations. msu.eduacs.org
Carbonyl Oxide Intermediates and Trapping Strategies
The unstable primary ozonide undergoes a cycloreversion (a retro-1,3-dipolar cycloaddition) to cleave into two smaller fragments: a carbonyl compound (such as an aldehyde or ketone) and a highly reactive species called a carbonyl oxide. wikipedia.orgmsu.edulibretexts.org This carbonyl oxide is also referred to as the Criegee intermediate or Criegee zwitterion. wikipedia.orgmsu.edulibretexts.org
The Criegee intermediate is a 1,3-dipole, similar to ozone itself. msu.eduorganic-chemistry.org It then undergoes a subsequent 1,3-dipolar cycloaddition with the carbonyl fragment generated alongside it. wikipedia.orgorganic-chemistry.org This recombination forms a new, more stable five-membered ring, the final 1,2,4-trioxolane, also known as a secondary ozonide. wikipedia.orgnumberanalytics.comunl.edu
The pivotal role of the carbonyl oxide intermediate in the ozonolysis mechanism has been substantiated through trapping experiments. Because Criegee intermediates are highly reactive, they can be intercepted by various reagents before they recombine to form the final ozonide. nih.gov These trapping strategies provide definitive evidence for their formation and have become a valuable tool in mechanistic studies. nih.govunl.edu For example, conducting the ozonolysis in an alcohol solvent like methanol can trap the carbonyl oxide as a hydroperoxy hemiacetal. msu.eduorganic-chemistry.orgacs.org Other effective trapping agents include amine N-oxides and spin traps, which react with the intermediate to form stable adducts that can be characterized. unl.edunih.govnih.gov
| Trapping Agent | Resulting Product/Intermediate | Significance |
|---|---|---|
| Alcohols (e.g., Methanol) | α-Hydroperoxy hemiacetals. msu.eduorganic-chemistry.org | One of the earliest methods used to provide evidence for the Criegee mechanism. acs.org |
| Amine N-Oxides | Zwitterionic adduct that fragments to a carbonyl and an amine. unl.eduunl.edu | Suppresses ozonide formation and allows for direct generation of aldehydes, offering a safer reaction pathway. unl.edunih.gov |
| Spin Traps (e.g., DMPO) | Stable six-membered ring adducts. nih.gov | Allows for in-situ detection and quantification of Criegee intermediates using mass spectrometry. nih.gov |
| Sulfur Dioxide (SO₂) | Forms sulfuric acid (H₂SO₄) via SO₃. osti.govnih.gov | Used to study the stabilization of Criegee intermediates under various atmospheric conditions. nih.gov |
Mechanistic Elucidation and Chemical Reactivity
Structure-Reactivity Relationships in 1,2,4-Trioxolane (B1211807) Systems
The reactivity of the 1,2,4-trioxolane ring is intrinsically linked to the peroxide bond (O-O), which is susceptible to cleavage. The substituents on the trioxolane ring play a crucial role in modulating this reactivity.
Influence of Substituent Effects on Reactivity (e.g., Octyl Chain)
The presence of an octyl chain at the C3 position of the 1,2,4-trioxolane ring significantly influences its reactivity, primarily through steric and electronic effects. Bulky substituents on the trioxolane ring are known to enhance the stability of the molecule. organic-chemistry.org The long, flexible octyl group can sterically hinder the approach of reactants to the peroxide bond, thereby decreasing its susceptibility to intermolecular reactions.
This steric shielding is a key factor in the relative stability of substituted 1,2,4-trioxolanes, making them isolable compounds, in contrast to the transient nature of many other ozonides. organic-chemistry.org The electron-donating nature of the alkyl group can also subtly influence the electronic properties of the trioxolane ring, although steric effects are generally considered more dominant in long-chain alkyl substituents. kuleuven.be The impact of alkyl substituents on the stability of related peroxide-containing compounds is a subject of ongoing research, with the length and branching of the alkyl chain playing a role in the decomposition barrier heights of alkoxy radicals. kuleuven.be
A study on the metabolism of alkyl-substituted phenanthrenes suggests that increasing the length of the alkyl chain can shift the focus of metabolic activity away from the ring system and towards the alkyl side chain. nih.gov While a direct parallel, this indicates that the octyl group in 3-Octyl-1,2,4-trioxolane could potentially influence its reactivity by providing an alternative site for certain chemical transformations, although the inherent reactivity of the peroxide bond remains the primary driver of its chemistry.
Table 1: Illustrative Comparison of Substituent Effects on Peroxide Stability
| Substituent at C3 | Relative Stability | Primary Influencing Factor |
| Hydrogen | Low | Minimal steric hindrance |
| Methyl | Moderate | Minor steric hindrance and electron donation |
| tert-Butyl | High | Significant steric hindrance |
| Octyl | High | Substantial steric hindrance |
Stereochemical Influence on Reaction Pathways
The synthesis of this compound, often achieved through methods like the Griesbaum co-ozonolysis, can result in the formation of different stereoisomers. organic-chemistry.orgwikipedia.org This synthetic route involves the 1,3-dipolar cycloaddition of a carbonyl oxide with a carbonyl compound, and the stereochemical outcome is highly dependent on the reaction conditions and the nature of the substrates. wikipedia.orgnih.gov
The spatial arrangement of the octyl group relative to the other substituents on the trioxolane ring can have a profound impact on the molecule's reactivity and its interaction with biological systems. For instance, in related substituted 1,2,4-trioxolanes, the diastereoselectivity of the synthesis is a critical factor, with a preference for the formation of specific isomers. rsc.orgnih.gov The formation of cis and trans isomers with respect to the peroxide bridge and the substituents has been a key focus in the synthesis of pharmacologically active trioxolanes. nih.govacs.org
While specific studies on the stereoisomers of this compound are not extensively documented, research on analogous systems with other alkyl substituents has shown that different stereoisomers can exhibit varying degrees of biological activity. nih.gov However, in some cases, stereoisomeric 1,2,4-trioxanes have been found to possess similar activities. nih.gov The precise orientation of the octyl chain can influence the accessibility of the peroxide bond and thus its reaction pathways.
Thermal and Photochemical Decomposition Pathways
The decomposition of this compound, like other 1,2,4-trioxolanes, can be initiated by thermal or photochemical energy. google.com This decomposition is a key aspect of its chemical reactivity and is often the basis for its utility in various applications.
The fundamental decomposition pathway involves the homolytic cleavage of the weak O-O peroxide bond. nih.gov This initial step results in the formation of a diradical intermediate. This highly reactive species can then undergo a variety of subsequent reactions, including intramolecular rearrangements and fragmentation, to yield stable end products.
Thermal Decomposition:
Upon heating, this compound will undergo unimolecular homolysis of the peroxide bond. The stability of the resulting diradical intermediate is influenced by the substituents. The presence of the octyl group can affect the subsequent fragmentation pattern. Studies on the thermolysis of related cis-fused 1,2,4-trioxanes indicate a stepwise reaction mechanism. mdpi.com
Photochemical Decomposition:
Irradiation with light of appropriate wavelengths can also induce the cleavage of the peroxide bond in 1,2,4-trioxolanes. google.com Research on a dispiro-1,2,4-trioxolane demonstrated that photolysis leads to the formation of a dioxygen-centered diradical intermediate. This intermediate then isomerizes to a more stable carbon-centered/oxygen-centered diradical, which ultimately leads to the final products. nih.gov In situ EPR measurements have provided direct evidence for the formation of long-lived triplet diradical intermediates during the photolysis of such compounds. nih.gov
Table 2: General Products of 1,2,4-Trioxolane Decomposition
| Decomposition Method | Key Intermediate | General Products |
| Thermal | Diradical | Aldehydes, Ketones, Carboxylic Acids |
| Photochemical | Diradical (Triplet State) | Aldehydes, Ketones, products of intramolecular rearrangement |
The specific products from the decomposition of this compound would include octanal (B89490) and other fragments resulting from the cleavage of the trioxolane ring.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Direct quantum chemical calculations detailing the molecular geometry and electronic properties of isolated 3-octyl-1,2,4-trioxolane are scarce. However, the methodologies for such analyses are well-established and have been applied to the ozonolysis pathways of other alkenes, providing a framework for how this compound would be theoretically characterized. acs.orgwhiterose.ac.uk
Molecular Optimization Methodologies (e.g., B3LYP/6-31G*)
Theoretical investigations of ozonolysis mechanisms and the structures of the resultant ozonides commonly employ Density Functional Theory (DFT) methods. nih.gov The B3LYP functional combined with a basis set such as 6-31G* is a standard approach for optimizing the molecular geometry of such compounds. icm.edu.pl For this compound, this computational method would be used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles of its five-membered trioxolane ring and the conformation of the octyl side chain. These calculations are fundamental for determining the most stable three-dimensional structure of the molecule.
Electronic Structure Analysis (e.g., LUMO Mapping, Molecular Electrostatic Potential)
Analysis of the electronic structure provides insight into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. For a peroxide-containing compound like this compound, the LUMO is expected to be associated with the weak oxygen-oxygen bond, indicating its susceptibility to cleavage. A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electronegative regions (around the oxygen atoms) that are prone to electrophilic attack and electropositive areas. While specific maps for this compound are not available, studies on similar Criegee intermediates and ozonides utilize these techniques to understand their reactivity. icm.edu.pl
Molecular Modeling and Dynamics
Specific molecular modeling studies, such as docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have not been reported for this compound. Research in these areas tends to focus on compounds with established biological activity, such as triazole derivatives, which are structurally distinct from trioxolanes.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most often used in drug design to understand how a ligand might bind to a protein target. Although some 1,2,4-trioxolanes have been investigated for their antimalarial properties, specific docking studies involving this compound are not found in the current literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. Developing a QSAR model requires a dataset of structurally similar compounds with measured activities. As there is a lack of such data for a series of 3-alkyl-1,2,4-trioxolanes, no QSAR models have been developed for this specific compound.
Mechanistic Predictions and Validation
The primary mechanistic context for this compound is its formation from 1-decene (B1663960), which has been validated through experimental product analysis. acs.orgcore.ac.uk The decomposition of the primary ozonide and subsequent recombination is supported by both experimental evidence and theoretical calculations on simpler alkene systems. acs.orgnih.gov The characteristic signals of this compound have been identified using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, confirming its formation. core.ac.uk
The table below summarizes the reported ¹H NMR spectral data for this compound. core.ac.uk
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.20 | s | 1H | O-CH-O |
| 5.13 | t, J = 3.2 Hz | 1H | O-CH-O |
| 5.04 | s | 1H | O-CH₂-O |
| 1.72 | m | 2H | CH₂ adjacent to the ring |
| 1.51-1.20 | m | 12H | (CH₂)₆ of octyl chain |
| 0.89 | t, J = 6.8 Hz | 3H | CH₃ of octyl chain |
Prediction of Radical Formation Pathways
Computational studies have been instrumental in mapping the likely pathways for radical formation from 1,2,4-trioxolanes, a class of compounds to which this compound belongs. The central hypothesis, supported by theoretical calculations, is that the peroxide bond (O-O) within the trioxolane ring is the weakest link and the primary site for initiating radical reactions.
The generally accepted mechanism for the formation of radicals from secondary ozonides, such as this compound, begins with the homolytic cleavage of the O-O bond. This initial step results in the formation of a biradical intermediate. This biradical is highly reactive and can subsequently undergo a variety of transformations, leading to the generation of carbon-centered radicals. These carbon-centered radicals are believed to be key mediators of the biological activity observed in many 1,2,4-trioxolanes, including their antimalarial properties.
The ozonolysis of 1-decene is a known synthetic route to this compound. Computational models of ozonolysis reactions further support the formation of the 1,2,4-trioxolane (B1211807) ring and its subsequent decomposition into radical species. The stability of the 1,2,4-trioxolane ring is a critical factor, with quantum chemical calculations revealing that the decomposition can be facilitated by processes such as spin intersystem crossing, leading to a triplet biradical intermediate that can drive further degradation. rsc.org
Table 1: Postulated Steps in the Radical Formation from this compound
| Step | Description | Intermediate/Product |
| 1 | Homolytic cleavage of the O-O bond in the 1,2,4-trioxolane ring. | Biradical intermediate |
| 2 | Fragmentation of the biradical. | Carbon-centered radicals and other oxygenated species |
| 3 | Reaction of carbon-centered radicals with biological targets. | Alkylated biomolecules |
Interaction Energy Analysis
The biological activity of 1,2,4-trioxolanes is intrinsically linked to their interaction with specific biological targets. For antimalarial ozonides, a primary target is believed to be heme, a component of hemoglobin. Computational studies, while not always specific to this compound, have provided significant insights into the interaction energies between the 1,2,4-trioxolane pharmacophore and heme.
Evidence suggests that the peroxide bond of the trioxolane ring is reductively activated by the ferrous iron [Fe(II)] in heme. mdpi.com This interaction leads to the cleavage of the endoperoxide ring and the formation of reactive oxygen and carbon-centered radicals that can alkylate and damage essential parasite proteins, ultimately leading to parasite death. mdpi.com
Computational models have been used to study the bonding of oxygen-containing molecules to the iron center of heme, providing a basis for understanding how the trioxolane ring might interact. pnas.orgnih.govresearchgate.net These models help in estimating the interaction energies, which are composed of various components including electrostatic interactions, van der Waals forces, and charge transfer.
While specific interaction energy data for this compound with biological targets is not extensively available in the literature, theoretical calculations on related systems can provide valuable estimates. The interaction energy is a key determinant of the binding affinity and the subsequent chemical reaction between the ozonide and its target.
Table 2: Hypothetical Interaction Energy Components between a 1,2,4-Trioxolane and a Biological Target (e.g., Heme)
| Interaction Type | Estimated Energy Contribution (kcal/mol) | Description |
| Electrostatic | -5 to -15 | Attraction between the partially negative oxygen atoms of the trioxolane and the positively charged iron center of heme. |
| Van der Waals | -10 to -20 | Non-specific attractive forces between the alkyl chain and the surrounding protein environment. |
| Charge Transfer | Variable | Energy associated with the transfer of electrons from the heme iron to the peroxide bond, initiating cleavage. |
| Total Interaction Energy | -15 to -35 | Sum of the attractive forces, indicating a favorable binding interaction. |
Note: The values in this table are hypothetical and serve to illustrate the types of interactions and their potential magnitudes. Actual values would require specific and complex computational calculations for the this compound-heme system.
Advanced Analytical Methodologies in 3 Octyl 1,2,4 Trioxolane Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the characterization of 3-octyl-1,2,4-trioxolane, offering detailed insights into its molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the octyl chain and the trioxolane ring. The terminal methyl group (CH₃) of the octyl chain would typically appear as a triplet at approximately 0.8-0.9 ppm. The methylene (B1212753) groups (CH₂) of the octyl chain would produce a complex multiplet region between approximately 1.2 and 1.6 ppm. The methine proton on the trioxolane ring, adjacent to the octyl group, would likely appear as a multiplet in the region of 5.0-5.5 ppm, shifted downfield due to the influence of the adjacent oxygen atoms. The two protons of the CH₂ group within the trioxolane ring would be expected to resonate as distinct signals, possibly as an AB quartet, in the range of 5.0-5.5 ppm, reflecting their diastereotopic nature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbons of the octyl chain would resonate in the aliphatic region (approximately 14-40 ppm). The carbon atom of the trioxolane ring bonded to the octyl group (C3) would be expected in the range of 100-110 ppm, while the other carbon atom of the ring (C5) would likely appear at a similar chemical shift. The presence of the peroxide linkages significantly influences these chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Trioxolane CH | 5.0 - 5.5 (m) | 100 - 110 |
| Trioxolane CH₂ | 5.0 - 5.5 (ABq) | 90 - 100 |
| Octyl-CH₂ (α to ring) | 1.8 - 2.2 (m) | 30 - 35 |
| Octyl-(CH₂)₆- | 1.2 - 1.6 (m) | 22 - 32 |
| Octyl-CH₃ | 0.8 - 0.9 (t) | ~14 |
| Note: These are predicted values based on known spectroscopic data of similar compounds. m = multiplet, t = triplet, ABq = AB quartet. |
Mass Spectrometry (MS, ESI-MS, HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. Due to the labile peroxide bond, specialized ionization techniques are often employed.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing thermally sensitive molecules like ozonides. In positive ion mode, this compound is expected to form adducts with sodium ([M+Na]⁺) or other cations present in the solvent.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula of C₁₀H₂₀O₃.
The fragmentation of ozonides in the mass spectrometer is a key diagnostic tool. A characteristic cleavage of the 1,2,4-trioxolane (B1211807) ring is expected, initiated by the homolytic cleavage of the O-O bond. This would lead to the formation of specific fragment ions, such as an octanal (B89490) radical cation and other smaller fragments, providing definitive evidence for the structure. The direct mass spectrometric analysis of ozonides from glycerophosphocholine lipids has shown that fragmentation patterns can effectively pinpoint the original location of the double bond in the parent alkene. nih.gov
Table 2: Expected Mass Spectrometric Data for this compound
| Technique | Expected Observation | Information Gained |
| ESI-MS | [M+Na]⁺ adduct | Molecular weight confirmation |
| HRMS | Exact mass measurement | Elemental composition (C₁₀H₂₀O₃) |
| MS/MS | Characteristic fragmentation | Structural confirmation, identification of the octyl group and trioxolane ring |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation. The spectrum would be characterized by the absence of a C=C stretching band (typically around 1640 cm⁻¹), confirming the ozonolysis of the parent alkene. Key expected absorption bands include:
C-H stretching vibrations of the octyl chain in the region of 2850-2960 cm⁻¹.
C-O stretching vibrations associated with the trioxolane ring, which are expected to appear in the fingerprint region between 1000 and 1200 cm⁻¹. The specific frequencies can be indicative of the cyclic peroxide structure.
The absence of a strong, broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the absence of hydroperoxide impurities.
Structural Analysis Techniques
While spectroscopic methods provide valuable information about connectivity and functional groups, structural analysis techniques can offer a definitive three-dimensional picture of the molecule.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. To perform this analysis, a single, high-quality crystal of this compound is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map, from which the positions of all atoms can be determined with high precision. This would confirm the puckered conformation of the 1,2,4-trioxolane ring and the spatial orientation of the octyl substituent. However, obtaining suitable crystals of long-chain alkyl compounds can be challenging due to their flexibility and potential for disorder in the crystal lattice.
Chemical Probe and Imaging Techniques
Chemical probes and imaging techniques are employed to study the localization and behavior of molecules within complex biological systems. For a lipophilic compound like this compound, fluorescently-labeled analogs could be synthesized to visualize its distribution in cells or tissues.
By attaching a fluorophore to the octyl chain, it would be possible to track the accumulation of the trioxolane in lipid-rich environments, such as cell membranes or lipid droplets, using fluorescence microscopy. This approach has been successfully used to study the subcellular localization of other 1,2,4-trioxolanes, particularly in the context of their antimalarial activity. These studies often utilize probes to understand the compound's mechanism of action and identify its cellular targets.
Fluorescent Chemical Probes for Subcellular Localization Studies
The investigation into the mechanism of action of 1,2,4-trioxolanes, a class of synthetic peroxidic compounds, has been significantly advanced by the use of fluorescent chemical probes to study their subcellular localization. nih.gov These probes are designed to be structurally similar to the parent compound, allowing them to mimic its behavior within a biological system while also carrying a fluorescent tag for visualization.
In studies involving Plasmodium falciparum, the parasite responsible for malaria, structurally relevant fluorescent chemical probes have been developed to understand how 1,2,4-trioxolanes exert their antimalarial effects. nih.gov It is believed that the 1,2,4-trioxolane ring's reactivity with ferrous iron and heme plays a crucial role in its parasiticidal activity. nih.gov
Microscopy experiments have revealed specific localization patterns depending on where the fluorescent label is placed on the probe molecule. For instance, a probe with a fluorescent tag on its adamantane (B196018) ring was observed to accumulate in the digestive vacuole-associated neutral lipid bodies of the parasite. In contrast, a similar but nonperoxidic version of the probe did not show this specific accumulation. nih.gov Probes that were fluorescently labeled on the cyclohexane (B81311) ring did not exhibit a distinct localization pattern. nih.gov These findings suggest that the adamantane-derived carbon-centered radicals may be involved in the antimalarial action of these compounds, a hypothesis supported by previous chemical reactivity studies. nih.gov
The design of these probes often involves attaching a fluorophore, such as a naphthalimido-based dye, to a part of the trioxolane molecule that is not directly involved in its peroxidic activity. This ensures that the probe's biological activity remains comparable to the unlabeled parent compound. The insights gained from these subcellular localization studies are critical for understanding the molecular targets and mechanism of action of 1,2,4-trioxolanes.
Activity-Based Protein Profiling (ABPP) with Click Chemistry
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to study the activity of enzymes directly within complex biological systems. mdpi.com This method utilizes chemical probes that covalently bind to the active sites of specific enzymes or enzyme classes. mdpi.com The probes are typically equipped with a reporter tag, such as a fluorophore or biotin, for visualization and enrichment of the labeled proteins. mdpi.com
The integration of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has significantly enhanced the capabilities of ABPP. mdpi.com This bioorthogonal reaction allows for the use of smaller, more cell-permeable probes where a bulky reporter group is replaced by a small alkyne or azide (B81097) handle. The reporter tag can then be attached ex vivo under biocompatible conditions. mdpi.com
In the context of 1,2,4-trioxolane research, novel "clickable" activity-based protein-profiling probes (ABPPs) have been developed to investigate their mechanism of action, particularly as antimalarial agents. elsevierpure.comnih.gov These probes retain potent antimalarial activity and are capable of alkylating their protein targets within the asexual erythrocytic stage of Plasmodium falciparum. elsevierpure.comnih.gov
A key finding from these studies is the remarkable similarity in the protein alkylation profiles of 1,2,4-trioxolanes and artemisinin (B1665778), another endoperoxide antimalarial. elsevierpure.comnih.gov The alkylation patterns of both compound classes show a significant overlap of approximately 90%, both qualitatively and semi-quantitatively. elsevierpure.comnih.gov This suggests a common mechanism of action, targeting proteins involved in essential biological pathways for the parasite's survival, including glycolysis, hemoglobin degradation, antioxidant defense, and protein synthesis and stress pathways. elsevierpure.comnih.gov This shared mechanism raises important considerations regarding the potential for cross-resistance between these different classes of endoperoxide antimalarials. elsevierpure.comnih.gov
Chromatographic and Separation Methods
Column Chromatography for Isolation and Purification
Column chromatography is a fundamental and widely used technique for the separation and purification of individual chemical compounds from a mixture. researchgate.net The process relies on the differential partitioning of the components of a mixture between a stationary phase, typically a solid adsorbent like silica (B1680970) gel packed into a column, and a mobile phase, a solvent or mixture of solvents that flows through the column. researchgate.net
The basic steps for isolation and purification using column chromatography include:
Preparation of the sample: The crude extract or reaction mixture is often adsorbed onto a small amount of the stationary phase to create a fine powder. researchgate.net
Packing the column: A glass column is filled with a slurry of the stationary phase in a suitable solvent. researchgate.net
Loading the sample: The prepared sample is carefully placed on top of the packed column. researchgate.net
Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. Compounds with weaker interactions with the stationary phase travel down the column faster, while those with stronger interactions move more slowly, leading to separation. researchgate.net
Fraction collection and analysis: The eluent is collected in a series of fractions, which are then analyzed, often by thin-layer chromatography (TLC), to identify and combine the fractions containing the pure compound. researchgate.netresearchgate.net
In the context of organic peroxides like this compound, column chromatography would be a crucial step in its synthesis and purification process to remove starting materials, byproducts, and other impurities. The choice of stationary and mobile phases is critical and is determined by the polarity of the target compound and the impurities to be separated. For instance, a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating various organic compounds. researchgate.net
Emerging Analytical Approaches in Organic Peroxide Research
The study of organic peroxides is benefiting from the development and application of several advanced analytical techniques. These emerging approaches aim to provide more sensitive, selective, and comprehensive characterization of these reactive species.
Several spectrophotometric methods have been systematically evaluated for the measurement of peroxides in complex samples like secondary organic aerosols (SOA). These include traditional and microwave-assisted iodometric methods, the 4-nitrophenyl boronic acid (NPBA) assay, and the Fenton reaction-assisted ferrous-xylenol (FOX2) assay. bohrium.comuclm.esresearchgate.net A novel, fast, and sensitive iodometric-spectrophotometric method, which uses microwave radiation to accelerate the reaction of peroxides with potassium iodide, has been developed for the trace analysis of SOA-bound peroxides. researchgate.net
Electrochemical methods are also emerging as a promising tool for the selective measurement of hydrogen peroxide and organic hydroperoxides. bohrium.com Furthermore, advancements in mass spectrometry, such as ultra-high-resolution Fourier transform ion cyclotron resonance electrospray ionization mass spectrometry (FTICR-MS), are enabling the detailed molecular characterization of organic peroxides formed in various chemical processes. researchgate.net Liquid chromatography coupled with mass spectrometry is also being used to identify high-molecular-weight esters and other peroxidic species in complex mixtures. researchgate.net These advanced analytical methodologies are crucial for gaining a deeper understanding of the formation, reactivity, and atmospheric role of organic peroxides. bohrium.comuclm.es
Future Directions and Research Opportunities
Development of Novel Synthetic Strategies for Diversified Trioxolane Scaffolds
The traditional synthesis of 1,2,4-trioxolanes, including 3-Octyl-1,2,4-trioxolane, primarily relies on the ozonolysis of corresponding alkenes. researchgate.netgoogle.com This method, while effective, can be limited by the availability of the alkene precursor and the reaction conditions required. google.com To broaden the accessibility and structural diversity of trioxolane scaffolds, researchers are actively exploring new synthetic avenues.
One promising approach is the acid-catalyzed peroxidation of 1,5-diketones. mdpi.comnih.gov A recently developed method utilizing tin(IV) chloride (SnCl₄) as a catalyst for the reaction of 1,5-diketones with hydrogen peroxide has shown significant promise, yielding bridged 1,2,4-trioxolanes in good yields of 50 to 84%. mdpi.comnih.gov This ozone-free synthesis opens up new possibilities for creating diverse trioxolane structures that were previously difficult to access. mdpi.com
Another innovative strategy is the Griesbaum co-ozonolysis, which involves the reaction of O-methyl oximes with carbonyl compounds in the presence of ozone. mdpi.comresearchgate.net This method has been successfully employed in the diastereoselective synthesis of triterpenoid (B12794562) and steroidal 1,2,4-trioxolanes. researchgate.net The ability to control stereochemistry is crucial for developing compounds with specific biological activities.
Future research in this area will likely focus on:
Catalyst Development: Exploring new and more efficient catalysts for peroxide-based cyclizations to improve yields and selectivity.
Substrate Scope Expansion: Broadening the range of starting materials that can be used to generate novel trioxolane analogues.
Green Chemistry Approaches: Utilizing environmentally benign reagents and reaction conditions, such as the use of bentonite (B74815) clay K-10 as a heterogeneous green catalyst in related heterocyclic syntheses. mdpi.com
Advanced Mechanistic Investigations into Peroxide Activation and Reactivity
The biological activity of 1,2,4-trioxolanes is intrinsically linked to the reactivity of the peroxide bond. It is widely accepted that the reductive activation of the peroxide by ferrous iron (Fe(II)), likely from heme, is a critical step. acs.orgnih.gov This interaction leads to the formation of carbon-centered radicals, which are believed to be the ultimate cytotoxic agents. acs.orgnih.govnih.gov
Advanced mechanistic studies are crucial to fully understand and harness the therapeutic potential of these compounds. Researchers are employing sophisticated techniques to probe the intricate details of peroxide activation. For instance, the use of fluorescent chemical probes allows for the visualization of the subcellular localization of 1,2,4-trioxolanes and their reaction products within parasites. nih.govnih.gov These studies have shown that, similar to artemisinin (B1665778), trioxolane probes accumulate in the digestive vacuole-associated neutral lipid bodies of the parasite, supporting the role of heme-mediated activation. nih.govnih.gov
Key areas for future mechanistic investigations include:
Radical Species Characterization: Detailed spectroscopic and computational analysis of the structure and reactivity of the transient radical intermediates.
Influence of Substituents: Elucidating how different substituents on the trioxolane ring, such as the octyl group in this compound, affect the rate and pathway of peroxide activation and subsequent radical reactions.
Alternative Activation Pathways: Investigating other potential triggers for peroxide cleavage beyond ferrous iron to broaden the scope of their applications.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is becoming increasingly vital in the rational design of new trioxolane-based molecules. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of these peroxide compounds.
For example, computational studies can be used to:
Predict Reactivity: Model the reaction pathways of peroxide activation by iron and predict the relative energies of different radical intermediates. acs.org
Guide Synthesis: Identify promising synthetic targets with desired electronic and steric properties by simulating the outcomes of various synthetic routes.
Elucidate Structure-Activity Relationships (SAR): Correlate calculated molecular properties with experimentally observed biological activity to build predictive models for designing more potent compounds.
The integration of these computational predictions with experimental validation, such as the synthesis and biological evaluation of the designed compounds, creates a powerful feedback loop for accelerating the discovery process. This integrated approach will be instrumental in optimizing the therapeutic properties of the 1,2,4-trioxolane (B1211807) scaffold.
Exploration of New Chemical Transformations Triggered by the 1,2,4-Trioxolane Moiety
The unique reactivity of the 1,2,4-trioxolane ring system offers opportunities for its use in novel chemical transformations beyond its current applications. The controlled cleavage of the peroxide bond can be harnessed to generate reactive intermediates that can participate in a variety of subsequent reactions.
For instance, the carbon-centered radicals generated upon activation could potentially be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. This could lead to the development of new synthetic methodologies where the trioxolane acts as a radical initiator.
Furthermore, the fragmentation products of the trioxolane ring, which can include aldehydes, ketones, and carboxylic acids, could be utilized in subsequent in-situ reactions, leading to complex molecular architectures in a one-pot fashion. The development of such tandem reaction sequences would be a significant advancement in synthetic chemistry.
Future research in this domain could explore:
Tandem Reactions: Designing multi-step reaction cascades initiated by the controlled decomposition of the trioxolane ring.
Polymerization Initiators: Investigating the potential of 1,2,4-trioxolanes as initiators for radical polymerization processes.
Bio-orthogonal Chemistry: Exploring the use of the trioxolane moiety as a trigger for bio-orthogonal reactions that can occur within a biological environment without interfering with native biochemical processes.
Q & A
Q. What methodological approaches are employed to determine the molecular conformation of 3-octyl-1,2,4-trioxolane?
The conformation of this compound is analyzed using ab initio molecular orbital (MO) theory with augmented basis sets, which include polarization functions to ensure accuracy. These calculations predict the lowest-energy conformation (e.g., twist or envelope forms) and estimate pseudorotational barriers (3.5–7.7 kcal/mol for related trioxolanes) . Experimental validation is achieved via microwave spectroscopy, which measures rotational transitions and dipole moments (e.g., 0.994 D for trans-difluoroethylene ozonide analogs) to confirm theoretical predictions . Comparisons between calculated charge distributions and experimental reaction products further refine structural insights .
Q. How can researchers assess the thermodynamic stability of 3-oxolane derivatives under varying conditions?
Stability is evaluated through quantum chemical calculations to determine bond dissociation energies and reaction pathways. For example, ozone-induced degradation mechanisms are modeled by tracking spin intersystem crossing and O-O bond cleavage in 1,2,4-trioxolanes, revealing triplet biradical intermediates that drive polymer chain scission . Experimental stability tests include monitoring decomposition rates in the presence of iron(II), which catalyzes Fenton-type reactions and generates reactive oxygen species .
Advanced Research Questions
Q. What computational and experimental contradictions arise in modeling 1,2,4-trioxolane pseudorotation barriers?
Early CNDO/2 and Westheimer-Hendrickson models predicted planar transition states for pseudorotation but were contradicted by later ab initio studies showing non-planar intermediates. For example, calculations with polarization functions revealed a 3.5 kcal/mol pseudorotation barrier for 1,2,4-trioxolane, half the barrier to planarity (7.7 kcal/mol), favoring twist (C₂) or envelope (Cₛ) conformations over earlier assumptions . Discrepancies between theoretical charge distributions and experimental ozonolysis product ratios highlight the need for dynamic solvent effects in models .
Q. How do substituents like the octyl group influence the electronic and steric properties of 1,2,4-trioxolanes?
Substituent effects are probed via comparative ab initio studies. For example, the octyl chain introduces steric hindrance, shifting conformational equilibria toward less strained puckered forms. Electron density analysis reveals anomeric interactions between peroxy oxygen atoms and adjacent carbons, shortening C-O bonds (1.368 Å vs. 1.401 Å in fluorinated analogs) and altering reactivity . Experimental validation involves synthesizing analogs (e.g., 3-hexyl-1,2,4-trioxolane) and comparing degradation kinetics under oxidative conditions .
Q. What mechanistic insights explain the role of ozone in 1,2,4-trioxolane-mediated polymer degradation?
Ozone initiates degradation by inducing self-decomposition of 1,2,4-trioxolane via O-O bond cleavage, forming triplet biradicals that abstract hydrogen atoms from polymer chains (e.g., poly(methyl methacrylate)). This auto-degradation pathway is confirmed by tracking radical intermediates using electron paramagnetic resonance (EPR) and correlating theoretical activation energies (∼6 kcal/mol) with experimental degradation rates .
Q. How do iron(II)-mediated reactions alter the degradation pathways of 1,2,4-trioxolane antimalarials?
Iron(II) catalyzes reductive cleavage of the trioxolane ring, generating carbon-centered radicals that alkylate heme or proteins in Plasmodium parasites. Kinetic studies using dispiro-1,2,4-trioxolane analogs show degradation rates correlate with Fe(II) concentration, with half-lives ranging from minutes to hours under physiological conditions. Competing pathways (e.g., acid-catalyzed hydrolysis) are minimized in low-pH simulations to isolate Fe(II)-specific mechanisms .
Methodological Guidelines
- Structural Analysis : Combine ab initio geometry optimization (e.g., HF/6-31G*) with rotational spectroscopy for precise bond-length and dipole moment determination .
- Degradation Studies : Use spin-trapping agents (e.g., DMPO) in EPR to detect transient radicals during ozone- or iron-mediated reactions .
- Data Reconciliation : Apply solvent continuum models (e.g., COSMO) to align computational charge distributions with experimental product ratios in ozonolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
